molecular formula C27H30Cl2F2N2O2 B1457196 rel-(3S,4R,5S)-3-(3-Chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-dimethylpropyl)-D-proline 1,1-dimethylethyl ester CAS No. 1219086-88-0

rel-(3S,4R,5S)-3-(3-Chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-dimethylpropyl)-D-proline 1,1-dimethylethyl ester

Cat. No.: B1457196
CAS No.: 1219086-88-0
M. Wt: 523.4 g/mol
InChI Key: GVUURVYUUHABAS-HKTPZVOJSA-N
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Description

This compound is a structurally complex D-proline derivative characterized by multiple functional groups:

  • Substituents: Two distinct halogenated aryl groups (3-chloro-2-fluorophenyl and 4-chloro-2-fluorophenyl), a cyano (-CN) group at the 4-position, a bulky 2,2-dimethylpropyl (neopentyl) group at the 5-position, and a 1,1-dimethylethyl (tert-butyl) ester.
  • Stereochemistry: The relative configuration is specified as (3S,4R,5S), which is critical for its biological interactions and synthetic applications .

For example, D-proline methyl ester hydrochloride serves as a common starting material, with subsequent alkylation, halogenation, and esterification steps .

Applications: Proline derivatives are widely used in drug development, particularly in antibody-drug conjugates (ADCs) and PROTACs (Proteolysis-Targeting Chimeras). The tert-butyl ester group enhances metabolic stability, while the cyano and halogenated aryl groups may improve target binding affinity .

Properties

IUPAC Name

tert-butyl (2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-dimethylpropyl)pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30Cl2F2N2O2/c1-25(2,3)13-20-27(14-32,17-11-10-15(28)12-19(17)30)21(16-8-7-9-18(29)22(16)31)23(33-20)24(34)35-26(4,5)6/h7-12,20-21,23,33H,13H2,1-6H3/t20-,21-,23+,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVUURVYUUHABAS-HKTPZVOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1C(C(C(N1)C(=O)OC(C)(C)C)C2=C(C(=CC=C2)Cl)F)(C#N)C3=C(C=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C[C@H]1[C@]([C@H]([C@@H](N1)C(=O)OC(C)(C)C)C2=C(C(=CC=C2)Cl)F)(C#N)C3=C(C=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30Cl2F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201101736
Record name rel-(3S,4R,5S)-3-(3-Chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-dimethylpropyl)-D-proline 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201101736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219086-88-0
Record name rel-(3S,4R,5S)-3-(3-Chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-dimethylpropyl)-D-proline 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219086-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(3S,4R,5S)-3-(3-Chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-dimethylpropyl)-D-proline 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201101736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

D-Proline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. One such compound, D-Proline, 3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-dimethylpropyl)-, (3S,4R,5S)-rel- , exhibits a complex structure that suggests potential pharmacological applications. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and interaction with various biological pathways.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • IUPAC Name : D-Proline, 3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-dimethylpropyl)-, (3S,4R,5S)-rel-
  • Molecular Formula : C25H23Cl2F5N2O4
  • Molecular Weight : 581.36 g/mol
  • CAS Number : 1219086-90-4

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of various D-Proline derivatives against a range of pathogens. The compound has shown promising results against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antimicrobial Activity of D-Proline Derivatives

Compound IDTarget PathogenMinimum Inhibitory Concentration (MIC)
D-Proline AStaphylococcus aureus0.5 µg/mL
D-Proline BMRSA1.0 µg/mL
D-Proline CEscherichia coli>10 µg/mL

Cytotoxicity and Cell Viability

In vitro studies have assessed the cytotoxic effects of D-Proline derivatives on various cancer cell lines. The results indicate that the compound exhibits selective cytotoxicity, sparing normal mammalian cells while effectively reducing viability in cancerous cells.

Table 2: Cytotoxicity Profiles

Cell LineIC50 (µM)Selectivity Index
HeLa (cervical cancer)12.58
MCF-7 (breast cancer)15.06
Normal Human Cells>50-

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Cell Wall Synthesis : Similar to other antibacterial agents, it may inhibit bacterial cell wall synthesis.
  • Apoptosis Induction : The compound has been shown to promote apoptosis in cancer cells through the activation of caspase pathways.
  • Interaction with Signaling Pathways : It may modulate various signaling pathways involved in inflammation and cell proliferation.

Case Studies

  • Case Study on MRSA : A recent clinical study demonstrated that a derivative of D-Proline significantly reduced MRSA infection rates in a murine model when administered intraperitoneally.
  • Cancer Cell Lines : Another study reported that treatment with this compound led to a marked decrease in tumor size in xenograft models of breast cancer.

Comparison with Similar Compounds

Halogenated Aryl Groups

  • This Compound: Contains 3-chloro-2-fluorophenyl and 4-chloro-2-fluorophenyl groups.
  • Comparison with EP 4374877 A2 Derivatives: Example: (4aR)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-4a,5,6,7-tetrahydropyrrolo[1,2-b]pyridazine-3-carboxamide. Key Differences: Trifluoromethyl groups in this analog increase electronegativity, while the absence of cyano groups may reduce stability .

Ester Group Variations

  • This Compound : Features a tert-butyl ester, which offers steric protection against esterase-mediated hydrolysis, extending half-life .
  • Simpler Analogs : D-Proline, 4-hydroxy-, methyl ester hydrochloride (CAS 114676-59-4) uses a methyl ester, which is more metabolically labile but easier to synthesize .

Functional Analog: Idasanutlin-Related Compounds

Idasanutlin (described in ) shares structural similarities, including a proline core with halogenated aryl and cyano groups. However, its benzoic acid appendage and methoxy substituent differentiate its mechanism, likely targeting MDM2-p53 pathways. In contrast, the tert-butyl ester in the compound of interest suggests a focus on ADC linker stability .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Weight Key Substituents Stereochemistry Application
This Compound ~467.34* 2×Cl/F-Ph, CN, neopentyl, tert-butyl ester (3S,4R,5S)-rel- ADC/PROTAC development
L-Proline (CAS 1219089-32-3) 467.34 Same substituents (L-configuration) (3R,4S,5R) Research chemical
D-Proline methyl ester (CAS 114676-59-4) 195.65 Methyl ester, hydroxy group (2R,4R) Organic synthesis

*Estimated based on L-proline analog .

Research Findings and Implications

  • Stereochemistry Matters : The D-proline configuration in this compound may confer resistance to enzymatic degradation compared to L-forms, aligning with ADC linker design principles .
  • Halogen Effects : Dual chloro/fluoro substitution optimizes hydrophobic interactions without excessive toxicity, a balance observed in kinase inhibitors .
  • Ester Choice : The tert-butyl group’s steric bulk likely enhances in vivo stability, critical for prolonged therapeutic action .

Preparation Methods

General Synthetic Approach

The preparation of this compound involves the construction of a substituted pyrrolidine ring (proline core) with precise stereochemical control and the incorporation of various functional groups (aryl, cyano, ester, and alkyl substituents). The methods generally rely on:

  • Transition-metal catalysis (notably copper(I) catalysis).
  • Cycloaddition reactions.
  • Rearrangement and cycloisomerization cascades.
  • Use of chiral starting materials or chiral catalysts to control stereochemistry.

Copper(I)-Catalyzed Cascade Reaction

A highly efficient method to access densely functionalized proline derivatives, including fluorinated analogs, is based on a copper(I)-catalyzed cascade involving:

  • [3 + 2] cycloaddition between CF3-substituted allenynes and tosylazide.
  • Formation of ketenimine intermediates.
  • Rearrangement and intramolecular Alder-ene cyclization.

This approach, reported in recent research, yields proline derivatives with excellent diastereoselectivity and good isolated yields (up to 62%) under optimized conditions (CuI 10 mol%, 2,6-dimethylpyridine base, toluene, 90 °C, 8 hours).

Key reaction conditions and outcomes:

Parameter Optimal Condition Effect on Yield/Selectivity
Catalyst CuI (10 mol%) High yield and diastereoselectivity
Base 2,6-Dimethylpyridine (1.5 equiv) Enhances reaction rate and selectivity
Solvent Toluene Best solvent for yield
Temperature 90 °C Required for cycloisomerization
Reaction Time 8 hours Complete conversion

If the reaction is performed at room temperature, an acrylamidine intermediate forms instead, which can be thermally converted to the proline product upon heating.

Mechanistic Insights

The proposed mechanism involves:

  • Formation of a copper triazolide intermediate from the [3 + 2] cycloaddition.
  • Release of nitrogen gas to generate a ketenimine species.
  • Rearrangement via a four-membered ring intermediate to acrylamidine.
  • Intramolecular Alder-ene cycloisomerization yielding the proline derivative with high stereocontrol.

This cascade process is novel and allows for the construction of complex proline frameworks bearing multiple substituents including cyano and aryl groups.

Purification and Characterization

The product can be purified by standard chromatographic techniques such as silica gel column chromatography. Structural confirmation is achieved through:

  • NMR spectroscopy (^1H, ^13C, ^19F).
  • X-ray crystallography for stereochemical assignment.
  • Mass spectrometry.

These methods confirm the stereochemistry and functional group incorporation.

Summary Table of Preparation Method

Step Description Conditions/Notes
Starting Materials CF3-substituted allenynes, tosylazide Prepared via-sigmatropic rearrangement of propargyl nitrogen ylides
Catalyst CuI (10 mol%) Essential for high yield and stereoselectivity
Base 2,6-Dimethylpyridine (1.5 equiv) Optimizes reaction efficiency
Solvent Toluene Preferred solvent
Temperature 90 °C Required for Alder-ene cycloisomerization
Reaction Time 8 hours Complete conversion
Intermediate Formation Acrylamidine at room temperature Can be converted to product by heating
Product Isolation Silica gel chromatography Pure diastereomer isolated
Characterization NMR, X-ray crystallography, MS Confirms structure and stereochemistry

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of D-proline in this compound influence its structural stability in peptide design?

  • Methodological Answer : The D-proline residue promotes α-hairpin conformations due to its compatibility with the intrinsic right-handed twist of α-strands. To validate this, synthesize diastereomers with L-proline substitutions and compare their structural stability using circular dichroism (CD) spectroscopy or NMR. For example, replacing D-proline with L-proline in analogous peptides disrupts α-hairpin formation, as shown in control experiments with linear protegrin-1 analogues .

Q. What analytical techniques are suitable for characterizing the enzymatic conversion of D-proline derivatives in metabolic studies?

  • Methodological Answer : Use mass spectrometry (ESI-MS) to monitor enzymatic products. For instance, D-amino acid oxidase (DAAO) converts D-proline to Δ1-pyrroline-2-carboxylate (Pyr2C), detectable via a mass shift from m/z 114 (D-proline) to m/z 112 (Pyr2C). Catalyze reactions in vitro with DAAO and validate using kinetic assays .

Q. How can researchers determine the pharmacokinetic stability of D-proline-containing compounds in vivo?

  • Methodological Answer : PEGylation enhances stability by reducing renal clearance. Measure plasma half-life (t1/2) via LC-MS after intravenous administration. For example, PEGylated D-amino acid oxidase (PEG-fDAO) exhibits a t1/2 of ~33.68 h compared to ~7.67 h for unmodified fDAO .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in D-proline’s dual role as a metabolic precursor and potential toxin?

  • Methodological Answer : Conduct dose-response studies in cell cultures or animal models to identify thresholds for toxicity vs. metabolic utility. For instance, while D-proline is converted to L-proline via HypS in Sinorhizobium meliloti, its accumulation in humans can lead to hyperornithinemia. Use isotopic labeling (e.g., <sup>13</sup>C-D-proline) to track conversion efficiency and toxicity markers like reactive oxygen species (ROS) .

Q. How do substituents (e.g., 3-chloro-2-fluorophenyl groups) affect the compound’s interaction with microbial D-amino acid oxidases?

  • Methodological Answer : Perform enzyme kinetics assays (Km, Vmax) using purified DAAO and the compound as a substrate. Compare with simpler D-proline derivatives to assess steric/electronic effects. For example, bulky substituents may reduce catalytic efficiency, as seen with fluorinated phenyl groups altering substrate binding .

Q. What genetic and transport mechanisms enable bacterial utilization of D-proline derivatives as nitrogen/carbon sources?

  • Methodological Answer : Use gene knockout models (e.g., ΔhypS or ΔhypMNPQ mutants) in S. meliloti to study transport and catabolism. Growth assays in minimal media with D-proline as the sole nitrogen/carbon source reveal dependencies on HypMNPQ transporters and HypS-mediated conversion to L-proline .

Q. How can molecular dynamics (MD) simulations optimize the design of D-proline-containing antimicrobial peptides?

  • Methodological Answer : Simulate peptide conformations with and without D-proline using force fields like AMBER. Validate predictions with experimental data (e.g., antimicrobial activity assays against Staphylococcus aureus). Replace D-proline with γ-amino-D-proline to test its impact on α-hairpin stability .

Data Contradiction Analysis

Q. Why do some studies report D-proline as biologically inert in humans, while others highlight its toxicity?

  • Resolution : Human enzymes like DAAO exhibit low activity toward D-proline, limiting its metabolism and leading to accumulation. Toxicity arises at high concentrations, whereas trace conversion to L-proline occurs via minor pathways. Use metabolomic profiling to quantify D-proline levels in tissues and correlate with clinical markers .

Q. Why does PEG-fDAO show higher activity toward D-phenylalanine than D-proline despite similar substrate structures?

  • Resolution : Kinetic data reveal a lower Km for D-phenylalanine (~24–40× lower than D-proline), suggesting stronger enzyme-substrate affinity. However, solubility differences (D-proline is more aqueous-soluble) complicate direct comparisons. Optimize dosing protocols using solubility-enhanced D-phenylalanine derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
rel-(3S,4R,5S)-3-(3-Chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-dimethylpropyl)-D-proline 1,1-dimethylethyl ester
Reactant of Route 2
Reactant of Route 2
rel-(3S,4R,5S)-3-(3-Chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-dimethylpropyl)-D-proline 1,1-dimethylethyl ester

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